molecular formula C14H14Hg B1593501 Dibenzylmercury CAS No. 780-24-5

Dibenzylmercury

Cat. No. B1593501
CAS RN: 780-24-5
M. Wt: 382.85 g/mol
InChI Key: PHOPMVDFIWHLQK-UHFFFAOYSA-N
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Description

Dibenzylmercury (DBM) is an organomercurial compound with a wide range of applications in chemical, biochemical, and medical research. It is a highly reactive compound that is used to study the mechanisms of action of various biological and biochemical processes, as well as to synthesize various compounds. DBM is also used in lab experiments to study the effects of mercury on various biochemical and physiological processes.

Scientific Research Applications

  • Formation of Homoatomic Catenates : Rheingold and Choudhury (1977) discovered that dibenzylmercury is a convenient and general reagent for the formation of homoatomic catenates from primary alkyl phosphines, arsines, and stibines. This includes the formation of cyclopentamers such as (CH3P)5, (CH3As)5, and (C2H5As)5, and polymeric product (CH3Sb)x (Rheingold & Choudhury, 1977).

  • Hydrogen Abstraction Studies : Bass (1964) studied the thermal decomposition of dibenzylmercury and its interaction with dihydroanthracene, concluding that dibenzylmercury decomposes readily to form mercury and dibenzyl, while also producing toluene and tetrahydrodianthranyl (Bass, 1964).

  • Generation of Alkyl Radicals : Iwamura et al. (1983) demonstrated that dibenzylmercury decomposes in the presence of palladium on carbon, producing mercury and dibenzyl. This process was used to confirm the generation of benzyl radicals (Iwamura et al., 1983).

  • Study of Radical Cations : Rhodes and Ağirbaş (1989) conducted a study where dibenzylmercury, when gamma-irradiated, forms radical cations. These cations, upon annealing, fragment unimolecularly to form benzyl radicals (Rhodes & Ağirbaş, 1989).

  • Infrared and Ultraviolet Spectra Studies : Pentin et al. (1965) explored the infrared spectra of benzylmercury halides and dibenzylmercury, identifying characteristic frequencies that provide insights into their molecular structure (Pentin et al., 1965).

  • Thermal Decomposition in Aromatic Solvents : Bass (1965) studied the thermal decomposition of dibenzylmercury in the presence of different solvents, proposing mechanisms based on the stabilization of benzyl radicals formed during the process (Bass, 1965).

  • Spin–Spin Coupling Constants : Petrosyan and Roberts (1977) investigated the spin–spin coupling constants of dibenzylmercury in various solvents, finding a linear correlation between different constants, which helps in understanding its molecular behavior in different solvents (Petrosyan & Roberts, 1977).

properties

IUPAC Name

dibenzylmercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H7.Hg/c2*1-7-5-3-2-4-6-7;/h2*2-6H,1H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOPMVDFIWHLQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[Hg]CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Hg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50228651
Record name Mercury, dibenzyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50228651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline solid; Insoluble in water; [Alfa Aesar MSDS]
Record name Dibenzyl mercury
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Product Name

Dibenzylmercury

CAS RN

780-24-5
Record name Bis(phenylmethyl)mercury
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Record name Mercury, dibenzyl-
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Record name Mercury, dibenzyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
513
Citations
PB Hitchcock - … Section B: Structural Crystallography and Crystal …, 1979 - scripts.iucr.org
… Studies of the thermal decomposition of dibenzylmercury (Jackson & O'Neill, 1978) raise the possibility that there may be some interaction of the Hg atom with the phenyl ring as in Zr …
Number of citations: 11 scripts.iucr.org
AL Rheingold, P Choudhury - Journal of Organometallic Chemistry, 1977 - Elsevier
… broadened the application of dibenzylmercury in the synthesis of compounds containing EE bonds. We also have characterized the reactions of dibenzylmercury with several primary …
Number of citations: 37 www.sciencedirect.com
S Dinçtürk, RA Jackson, M Townson - Journal of the Chemical Society …, 1979 - pubs.rsc.org
… OVER many years, there has been considerable interest in decomposition of ten substituted dibenzylmercury corn- … We now propose that the decomposition of substituted …
Number of citations: 14 pubs.rsc.org
CJ Rhodes, C Glidewell, H Agirbas - Journal of the Chemical Society …, 1991 - pubs.rsc.org
… our study7 of the radical cation of dibenzylmercury and its p,p'di-… ,' but since dibenzylmercury does not appear to have been … Our results for dibenzylmercury and diphenylmercury radical …
Number of citations: 12 pubs.rsc.org
JT Yeh, LR Avens, JL Mills - … , Sulfur, and Silicon and the Related …, 1990 - Taylor & Francis
In an attempt to find a simple, high yield synthetic method to create a phosphorus-phosphorus bond from phosphorus-hydrogen bonds, we have investigated the reaction of …
Number of citations: 10 www.tandfonline.com
VS Petrosyan, VI Bakhmutov, OA Reutov - Journal of Organometallic …, 1974 - Elsevier
… model compounds chosen for this study is dibenzylmercury which reacts readily with organic arid … Concentrations of dibenzylmercury used in this study-were-0.05 to 0.70.mole/l. .PMR.…
Number of citations: 8 www.sciencedirect.com
VS Petrosyan, JD Roberts - Organic Magnetic Resonance, 1977 - Wiley Online Library
Linear dependence of 1J13C, 199Hg) and 2J(1H, C,199Hg) for dibenzylmercury in various solvents - Petrosyan - 1977 - Organic Magnetic Resonance - Wiley Online Library … Linear …
KC Bass, P Nababsing - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
Benzyl radicals, generated by the pyrolysis of dibenzylmercury, do not appear to react with phenanthrene or 9,10-dihydrophenanthrene. No products derived from either of the solvents …
Number of citations: 3 pubs.rsc.org
AL Buchachenko, VL Ivanov, VA Roznyatovskii… - Doklady Physical …, 2008 - Springer
RESULTS AND DISCUSSION Previously, we found that photolysis of I is accompanied by accumulation of the mercury isotope 199Hg in the initial product; ie, a positive magnetic …
Number of citations: 21 link.springer.com
RA Jackson, DW O'Neill - Journal of the Chemical Society, Perkin …, 1978 - pubs.rsc.org
… Dilute solutions of dibenzylmercury decompose on heating in … DIBENZYLMERCURY has been used extensively as a thermal … decomposition of dibenzylmercury in toluene solution. …
Number of citations: 2 pubs.rsc.org

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